molecular formula C17H15N3O2 B4919441 2-(8-methoxy-2-methyl-5-quinolinyl)nicotinamide

2-(8-methoxy-2-methyl-5-quinolinyl)nicotinamide

Cat. No.: B4919441
M. Wt: 293.32 g/mol
InChI Key: RYBHQBZZSXHJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-methoxy-2-methyl-5-quinolinyl)nicotinamide, also known as BMN-673, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It has gained significant attention in the scientific community due to its potential applications in cancer treatment.

Scientific Research Applications

2-(8-methoxy-2-methyl-5-quinolinyl)nicotinamide has been extensively researched for its potential use in cancer treatment. It has been shown to be effective in killing cancer cells in vitro and in vivo, particularly in tumors with defects in DNA repair mechanisms such as BRCA1/2 mutations. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

Mechanism of Action

2-(8-methoxy-2-methyl-5-quinolinyl)nicotinamide works by inhibiting PARP enzymes, which play a critical role in DNA repair mechanisms. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibiting PARP enzymes with this compound prevents the repair of DNA damage, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, sparing normal cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has been found to have a long half-life, allowing for once-daily dosing in clinical trials.

Advantages and Limitations for Lab Experiments

2-(8-methoxy-2-methyl-5-quinolinyl)nicotinamide has several advantages for lab experiments, including its potency and selectivity for cancer cells. However, it is important to note that this compound is a relatively new compound and further research is needed to fully understand its potential limitations.

Future Directions

There are several potential future directions for research on 2-(8-methoxy-2-methyl-5-quinolinyl)nicotinamide. One area of interest is the development of combination therapies that include this compound and other cancer treatments. Another area of interest is the investigation of the potential use of this compound in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to understand the long-term effects of this compound and its potential limitations in clinical use.
In conclusion, this compound is a promising compound with potential applications in cancer treatment. Its selective effect on cancer cells and ability to enhance the effectiveness of other cancer treatments make it a promising area of research. Further research is needed to fully understand its potential limitations and to explore its potential use in other diseases.

Synthesis Methods

The synthesis of 2-(8-methoxy-2-methyl-5-quinolinyl)nicotinamide involves the reaction of 2-methyl-8-nitroquinoline with ethyl 2-bromoacetate to produce 2-methyl-8-nitroquinoline-ethanol. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with nicotinic acid to produce this compound.

Properties

IUPAC Name

2-(8-methoxy-2-methylquinolin-5-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-10-5-6-12-11(7-8-14(22-2)16(12)20-10)15-13(17(18)21)4-3-9-19-15/h3-9H,1-2H3,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBHQBZZSXHJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)C3=C(C=CC=N3)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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